Cas no 928139-30-4 (3-Cyano-4-fluorobenzenesulfonamide)

3-Cyano-4-fluorobenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-4-fluorobenzenesulfonamide
- 3-cyano-4-fluorobenzene sulfonamide
- BBL101462
- CS-0259368
- EN300-73087
- Z975773284
- HVKUPIBRYPDOBG-UHFFFAOYSA-N
- GS1142
- 4-fluoro-3-(cyano)benzenesulfonamide
- AU-004/43508137
- 3-cyano-4-fluorobenzene-1-sulfonamide
- MFCD16705414
- 3-cyano-4-fluorob enzene sulfonamide
- AKOS005258998
- SCHEMBL1497199
- SB77211
- 3-Cyano-4-fluorobenzenesulfonamide, AldrichCPR
- 928139-30-4
- STL555258
- DMB13930
- 827-559-0
-
- MDL: MFCD16705414
- インチ: InChI=1S/C7H5FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12)
- InChIKey: HVKUPIBRYPDOBG-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C#N)C(=C1)F)S(=O)(=O)N
計算された属性
- せいみつぶんしりょう: 200.00557674g/mol
- どういたいしつりょう: 200.00557674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 92.3Ų
3-Cyano-4-fluorobenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1256589-1g |
3-Cyano-4-fluorobenzenesulfonamide |
928139-30-4 | 97% | 1g |
$245 | 2024-06-06 | |
TRC | C988158-100mg |
3-Cyano-4-fluorobenzenesulfonamide |
928139-30-4 | 100mg |
$ 65.00 | 2022-06-06 | ||
Enamine | EN300-73087-0.05g |
3-cyano-4-fluorobenzene-1-sulfonamide |
928139-30-4 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-73087-0.1g |
3-cyano-4-fluorobenzene-1-sulfonamide |
928139-30-4 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Aaron | AR019DBY-1g |
3-Cyano-4-fluorobenzenesulfonamide |
928139-30-4 | 95% | 1g |
$101.00 | 2025-02-28 | |
abcr | AB546574-1g |
3-Cyano-4-fluorobenzenesulfonamide; . |
928139-30-4 | 1g |
€133.70 | 2025-02-19 | ||
abcr | AB546574-5 g |
3-Cyano-4-fluorobenzenesulfonamide; . |
928139-30-4 | 5g |
€352.70 | 2023-07-11 | ||
1PlusChem | 1P019D3M-25g |
3-Cyano-4-fluorobenzenesulfonamide |
928139-30-4 | 95% | 25g |
$1385.00 | 2025-03-03 | |
1PlusChem | 1P019D3M-250mg |
3-Cyano-4-fluorobenzenesulfonamide |
928139-30-4 | 97% | 250mg |
$50.00 | 2025-03-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330038-1g |
3-Cyano-4-fluorobenzene-1-sulfonamide |
928139-30-4 | 97% | 1g |
¥1468.00 | 2024-04-25 |
3-Cyano-4-fluorobenzenesulfonamide 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
3-Cyano-4-fluorobenzenesulfonamideに関する追加情報
3-Cyano-4-fluorobenzenesulfonamide (CAS No. 928139-30-4): A Versatile Sulfonamide Derivative with Expanding Applications
3-Cyano-4-fluorobenzenesulfonamide (CAS No. 928139-30-4) is an important sulfonamide derivative that has gained significant attention in pharmaceutical and chemical research. This compound, characterized by its cyano (-CN) and fluoro (-F) functional groups attached to a benzenesulfonamide backbone, serves as a key intermediate in the synthesis of various bioactive molecules. The presence of both electron-withdrawing groups enhances its reactivity, making it valuable for drug discovery and material science applications.
In recent years, researchers have focused on sulfonamide-based compounds due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-cyano-4-fluorobenzenesulfonamide structure is particularly interesting because the fluorine atom can improve metabolic stability and membrane permeability, while the cyano group offers opportunities for further chemical modifications. These features align with current trends in medicinal chemistry, where researchers seek to optimize drug-like properties through strategic functional group incorporation.
The synthesis of 3-cyano-4-fluorobenzenesulfonamide typically involves the sulfonylation of appropriately substituted benzene derivatives. Modern synthetic approaches emphasize green chemistry principles, reflecting the growing demand for environmentally friendly processes in the chemical industry. This compound's molecular weight of 200.19 g/mol and its moderate solubility profile make it suitable for various pharmaceutical formulations and chemical reactions.
From an application perspective, 3-cyano-4-fluorobenzenesulfonamide has shown promise in several areas. In drug development, it serves as a building block for carbon anhydrase inhibitors, which are being investigated for treating glaucoma, epilepsy, and altitude sickness. The compound's structural features also make it relevant to current research on targeted cancer therapies, particularly in the design of small molecule inhibitors that can modulate specific enzyme activities.
The global market for specialty chemicals like 3-cyano-4-fluorobenzenesulfonamide is experiencing steady growth, driven by increasing R&D investments in the pharmaceutical sector. Market analysts note particular demand in regions with strong generic drug manufacturing capabilities, as this compound can be used to develop cost-effective alternatives to branded medications. The compound's stability and synthetic versatility contribute to its commercial value in the fine chemicals market.
Quality control of 3-cyano-4-fluorobenzenesulfonamide typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. Recent advancements in process analytical technology (PAT) have improved the efficiency of quality assessment, addressing industry needs for faster and more reliable characterization methods.
Storage and handling of 3-cyano-4-fluorobenzenesulfonamide require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from moisture and direct sunlight. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this chemical, in line with general laboratory safety protocols.
Future research directions for 3-cyano-4-fluorobenzenesulfonamide include exploring its potential in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs), two rapidly developing areas in drug discovery. The compound's ability to serve as a linker or functional group donor makes it attractive for these innovative therapeutic approaches. Additionally, its application in agrochemical research is being investigated, particularly in the development of new-generation crop protection agents.
From an environmental standpoint, the biodegradability and ecotoxicity profile of 3-cyano-4-fluorobenzenesulfonamide are subjects of ongoing study. Regulatory agencies worldwide are increasingly focusing on the environmental impact of chemical substances, making this an important consideration for manufacturers and users of this compound. Current data suggest that standard wastewater treatment methods are effective for managing this substance in industrial settings.
The intellectual property landscape surrounding 3-cyano-4-fluorobenzenesulfonamide includes several patents covering its synthesis methods and specific pharmaceutical applications. Companies active in this space are continuously filing new patents, reflecting the compound's commercial potential. This competitive environment drives innovation in production processes and application development, benefiting end-users across multiple industries.
For researchers considering 3-cyano-4-fluorobenzenesulfonamide for their projects, it's important to consult recent literature on its structure-activity relationships (SAR). The positioning of the cyano and fluoro groups significantly influences the compound's interactions with biological targets, and understanding these nuances can lead to more effective molecular designs. Several published studies provide detailed insights into these aspects, helping scientists make informed decisions about incorporating this versatile building block into their work.
In conclusion, 3-cyano-4-fluorobenzenesulfonamide (CAS No. 928139-30-4) represents an important class of sulfonamide derivatives with wide-ranging applications in pharmaceutical and chemical research. Its unique combination of functional groups, synthetic accessibility, and biological relevance positions it as a valuable tool for scientists working in drug discovery, material science, and related fields. As research continues to uncover new applications and synthetic methodologies, the importance of this compound is likely to grow, making it a subject of ongoing interest in the scientific community.
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